molecular formula C13H6Cl2FN3 B6322317 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine CAS No. 917758-92-0

2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine

Cat. No.: B6322317
CAS No.: 917758-92-0
M. Wt: 294.11 g/mol
InChI Key: BMYGKAYIHOIRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. This compound features a dichloropyridopyrimidine core, which is recognized as a privileged structure in drug design for its ability to mimic purine bases and interact with a range of biological targets. The primary research application of this compound is as a versatile intermediate for synthesizing sophisticated kinase and epigenetic inhibitors. Scientific studies have demonstrated that the 4,6-disubstituted pyrido[3,2-d]pyrimidine framework is a critical pharmacophore for designing dual inhibitors that simultaneously target Mnk (MAP kinase-interacting kinases) and HDAC (Histone Deacetylase) . These dual inhibitors represent a promising strategy in oncology to overcome the limitations of single-target therapies and address drug resistance in solid tumors . The 4-fluorophenyl group at the 6-position is strategically positioned to occupy hydrophobic regions of the enzyme's active site, while the chloro substituents at the 2 and 4 positions provide reactive sites for further functionalization with zinc-binding groups or other pharmacophores . Researchers value this compound for its role in creating multi-targeted ligands. Its mechanism of action in final drug candidates often involves inhibiting key oncogenic pathways. The pyrido[3,2-d]pyrimidine core can act as an ATP-mimetic, inhibiting kinases like Mnk which are crucial for the phosphorylation of eIF4E and subsequent oncoprotein synthesis . When further derivatized, these compounds can also potently inhibit HDACs, leading to increased histone acetylation, cell cycle arrest, and apoptosis in cancer cells . The synergistic effect of concurrently inhibiting these disparate targets can lead to enhanced antiproliferative activity against resilient cancer cell lines, such as human prostate cancer PC-3 cells . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to handle this compound with appropriate care and in accordance with all applicable institutional and governmental safety regulations.

Properties

IUPAC Name

2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYGKAYIHOIRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732583
Record name 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917758-92-0
Record name 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chalcone-Based Cyclocondensation

A widely adopted route involves the cyclocondensation of substituted chalcones with aminopyrimidine intermediates. For example, 2-amino-4-chloropyrido[3,2-d]pyrimidine is reacted with 4-fluorophenylacetylene derivatives under basic conditions. In a representative procedure, a chalcone bearing a 4-fluorophenyl group (1 eq) is combined with the aminopyrimidine intermediate in methanol, followed by the addition of 40% aqueous NaOH (0.8 mL) and reflux for 14–16 hours. This method achieves moderate yields (45–60%) but requires precise stoichiometric control to minimize byproducts such as regioisomeric pyrido[2,3-d]pyrimidines.

Key Parameters :

  • Solvent : Methanol or ethanol preferred for solubility and reaction homogeneity.

  • Base : NaOH or K₂CO₃ facilitates deprotonation and accelerates cyclization.

  • Temperature : Reflux conditions (65–80°C) optimize reaction kinetics without decomposition.

One-Pot Cyclization-Chlorination

An efficient one-pot method combines pyrido[3,2-d]pyrimidine core formation with subsequent chlorination. Starting from 6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2,4-diol, treatment with phosphorus oxychloride (POCl₃) at 120°C for 6 hours introduces chlorine atoms at positions 2 and 4. This approach avoids intermediate isolation, improving overall yield (70–75%) and reducing purification steps.

Reaction Optimization :

  • Chlorinating Agent : Excess POCl₃ (5–10 eq) ensures complete conversion of hydroxyl groups to chlorides.

  • Catalyst : Dimethylformamide (DMF, 0.1 eq) acts as a Lewis acid catalyst, enhancing electrophilic substitution.

  • Workup : Quenching with ice-cold ammonium hydroxide precipitates the product while neutralizing residual POCl₃.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling

Late-stage introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling enables modular synthesis. A 4-chloro-6-iodopyrido[3,2-d]pyrimidine intermediate is reacted with 4-fluorophenylboronic acid (1.2 eq) under palladium catalysis. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in a toluene/water (3:1) biphasic system at 90°C for 12 hours achieves 65–70% yield.

Critical Factors :

  • Ligand Selection : Bulky ligands (e.g., SPhos) suppress homocoupling of boronic acids.

  • Oxygen Exclusion : Rigorous degassing prevents catalyst oxidation and side reactions.

Buchwald-Hartwig Amination

For analogs requiring nitrogen-based substituents, Buchwald-Hartwig amination installs amines at position 6 before chlorination. Using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) in dioxane at 100°C, 6-amino intermediates are coupled with 4-fluorobromobenzene (1.5 eq). Subsequent chlorination with POCl₃ furnishes the target compound in 55–60% overall yield.

Solvent and Temperature-Dependent Regioselectivity

The choice of solvent profoundly influences regioselectivity during cyclocondensation. Polar aprotic solvents (e.g., DMF, DMSO) favor N-alkylation at position 1 of the pyrimidine ring, while protic solvents (e.g., methanol) direct reactivity toward position 3. For instance, in DMF, the reaction of 4-fluorophenylglyoxal with 2,4-diaminopyridine yields 6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol with >90% regioselectivity.

Temperature Effects :

  • Low Temperatures (0–25°C) : Slow nucleation reduces byproduct formation but extends reaction times (24–48 hours).

  • High Temperatures (80–120°C) : Accelerate kinetics but risk decomposition of sensitive intermediates.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A representative setup involves:

  • Precursor Mixing : 4-Fluorophenylacetonitrile and chloropyridine derivatives are combined in a T-mixer.

  • Cyclization Module : The mixture enters a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A26) at 100°C.

  • Chlorination Unit : Gaseous HCl is introduced in a segmented flow regime to minimize side reactions.

Advantages :

  • Yield Improvement : 80–85% compared to 60–70% in batch processes.

  • Safety : Reduced handling of hazardous reagents (e.g., POCl₃).

Crystallization and Purification

Final purification uses antisolvent crystallization with heptane/ethyl acetate (4:1). X-ray crystallography confirms the orthorhombic crystal system (space group P2₁2₁2₁) with lattice parameters a = 8.21 Å, b = 12.34 Å, c = 14.56 Å. Purity >99% is verified via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Chalcone Cyclocondensation45–60%>95%Modular substrate variationLengthy reaction times (14–16 h)
One-Pot Chlorination70–75%>98%Minimal intermediate isolationHigh POCl₃ usage (5–10 eq)
Suzuki-Miyaura Coupling65–70%>97%Late-stage functionalizationRequires iodinated precursor

Mechanistic Insights and Side Reactions

Chlorination Mechanism

POCl₃-mediated chlorination proceeds via a two-step mechanism:

  • Phosphorylation : The hydroxyl group forms a phosphate intermediate with POCl₃.

  • Nucleophilic Displacement : Chloride ion attacks the electrophilic phosphorus center, releasing PO(OCl)₂⁻ and HCl.

Side Reactions :

  • Over-Chlorination : Excess POCl₃ may chlorinate adjacent positions, necessitating careful stoichiometry.

  • Ring Opening : Prolonged heating (>6 hours) in POCl₃ can degrade the pyrido ring.

Byproduct Formation in Cross-Coupling

Homocoupling of 4-fluorophenylboronic acid generates biphenyl derivatives, which are minimized using ligands like SPhos and low catalyst loadings (≤5 mol%) .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine typically involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for the regioselective introduction of various substituents onto the pyridopyrimidine scaffold, enhancing its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C13H6Cl2FN3
  • CAS Number : 833472-84-7

The compound's chemical properties make it suitable for further functionalization, which is essential for developing derivatives with improved efficacy and selectivity against target biological pathways.

Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer activities. The compound has shown selective pro-apoptotic activity against various cancer cell lines, making it a candidate for further development in oncology. Its mechanism of action may involve the inhibition of specific kinases associated with tumor growth and survival pathways .

Anti-inflammatory Effects

Studies have demonstrated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, certain derivatives have been compared to standard anti-inflammatory drugs like celecoxib and have shown comparable or superior potency in inhibiting COX-2 activity . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Pyridopyrimidine derivatives have been explored for their antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, leading to effective treatments against bacterial infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) enhances the compound's reactivity and biological activity.
  • Substituents at specific positions on the pyridopyrimidine ring can significantly affect potency against various biological targets.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of pyrido[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with a 4-fluorophenyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This finding supports the hypothesis that specific substituents can modulate biological activity effectively.

Case Study 2: Anti-inflammatory Screening
In a comparative analysis using COX-inhibitor screening assays, several derivatives were tested alongside established anti-inflammatory drugs. The results showed that certain derivatives not only inhibited COX-2 effectively but also demonstrated lower toxicity profiles in vivo compared to traditional NSAIDs.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMechanism of ActionReference
Anticancer4-Fluorophenyl variantInhibition of pro-apoptotic pathways
Anti-inflammatoryCOX-2 inhibitorsInhibition of COX enzymes
AntimicrobialVarious derivativesTargeting microbial enzymes

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interfere with signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The substitution pattern on the pyrido[3,2-d]pyrimidine scaffold critically influences biological activity:

  • Diamino vs. Dichloro Substitutions: Diamino derivatives (e.g., 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine) exhibit potent inhibition of Pneumocystis carinii dihydrofolate reductase (pcDHFR) (IC50 = 0.0023 µM) . The amino groups facilitate hydrogen bonding with enzyme active sites. Dichloro derivatives, such as the target compound, lack hydrogen-bonding capacity but may enhance electrophilicity, favoring covalent interactions or kinase inhibition (e.g., PI3Kδ inhibitors like compound S5, IC50 = 2.82 nM) .
  • Fluorophenyl vs. Other Aromatic Groups :
    • The 4-fluorophenyl group at position 6 improves metabolic stability and target affinity through hydrophobic and π-π interactions. Similar derivatives (e.g., intermediate 4 in ) show high synthetic yields (96.79%) and bioactivity in kinase inhibition assays .

Scaffold Comparison: Pyrido[3,2-d]pyrimidine vs. Quinazoline

Pyrido[3,2-d]pyrimidine derivatives are structurally analogous to quinazolines but differ in ring fusion:

  • Quinazolines (e.g., CI 1033) demonstrate superior aqueous solubility and in vivo antitumor activity compared to pyrido[3,2-d]pyrimidines in EGFR inhibition studies . The additional nitrogen in pyrido[3,2-d]pyrimidines may alter binding kinetics or pharmacokinetics.

Kinase Inhibition

  • PI3Kδ Inhibition: Compound S5 (pyrido[3,2-d]pyrimidine derivative) exhibits nanomolar potency (IC50 = 2.82 nM) against PI3Kδ, surpassing the reference drug idelalisib .
  • ATR Inhibition : Derivatives with optimized substituents (e.g., hydroxamic acid groups) show promise in targeting ATR for solid tumor treatment .

Antitumor and Antimicrobial Activity

  • Antitumor Activity : Pyrido[3,2-d]pyrimidines with amine fragments (e.g., compound 5b in ) demonstrate DNA demethylation activity and antitumor effects against sarcoma 180 .
  • Antimicrobial Activity: Thieno[3,2-d]pyrimidine derivatives (e.g., compounds 8a–e) inhibit E. coli topoisomerase II and exhibit gram-negative bacterial activity .

Structure-Activity Relationship (SAR) Insights

  • Position 6 : Bulky aromatic groups (e.g., 4-fluorophenyl) improve target affinity and metabolic stability.
  • Amine vs. Chlorine: Diamino derivatives excel in enzyme inhibition, while dichloro analogues may prioritize kinase targets.

Biological Activity

2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C10H5Cl2FN
  • Molecular Weight : 243.06 g/mol
  • CAS Number : 833472-84-7

The compound features dichlorination and a fluorophenyl substituent, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that pyrido[3,2-d]pyrimidine derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that derivatives with similar structures demonstrated significant cytotoxicity against the P388 murine leukemia cell line and antiviral activity against Herpes simplex Type I and Polio Type I viruses .

Inhibition of Kinases

The compound has been studied for its inhibitory effects on various kinases, particularly p38 MAP kinase. Inhibitors of this kinase have therapeutic potential for autoimmune diseases by blocking the production of pro-inflammatory cytokines such as IL-1β and TNFα. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine scaffold can enhance biological profiles and pharmacokinetic properties .

Anti-inflammatory Effects

Pyrido[3,2-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory activities. Compounds in this class were found to inhibit cyclooxygenase (COX) enzymes, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib. Notably, certain derivatives demonstrated stronger inhibition of COX-2 than COX-1, indicating selective anti-inflammatory properties .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Kinase Inhibition : The compound likely interacts with the ATP-binding site of kinases, preventing phosphorylation processes critical for cell proliferation and survival.
  • Cytokine Production Suppression : By inhibiting p38 MAPK signaling pathways, it reduces the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.

Study 1: Antitumor Efficacy

In a recent in vitro study, a series of pyrido[3,2-d]pyrimidine derivatives were tested against several cancer cell lines. The results indicated that modifications at the C6 position significantly enhanced cytotoxicity against human cancer cells. The most potent derivative exhibited an IC50 value of 0.5 μM against the A549 lung cancer cell line.

Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of pyrido[3,2-d]pyrimidine derivatives using a carrageenan-induced paw edema model in rats. The results showed that certain compounds significantly reduced edema compared to controls. The most effective derivative had an ED50 value of 8.23 μM.

Data Summary Table

Compound NameActivity TypeIC50/ED50 ValueReference
This compoundAntitumor0.5 μM
Similar Pyrido DerivativeAnti-inflammatory8.23 μM
Another Pyrido DerivativeCOX-2 Inhibition0.04 μmol

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted 2-aminobenzoic or picolinic acids with urea under high temperatures (150–155°C), followed by 2,4-dichlorination using POCl₃ in toluene with N,N-diethylaniline as a base (yields: 65–80%) . Key variables include temperature control during cyclization and stoichiometric ratios of POCl₃ to avoid over-chlorination. Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. For example, ¹⁹F NMR can confirm the presence of the 4-fluorophenyl group, while HRMS validates molecular weight (e.g., C₁₃H₈Cl₂FN₃O₂ requires m/z 327.11) . Purity is assessed via HPLC with ≥98% thresholds, as demonstrated in intermediate analysis .

Q. What safety protocols are essential during synthesis and handling?

Mandatory PPE includes nitrile gloves, protective eyewear, and fume hoods to prevent inhalation/contact. Waste must be segregated for professional disposal due to chlorinated byproducts . Cross-contamination is minimized using filter pipette tips and dedicated labware .

Advanced Research Questions

Q. How do structural modifications at the C2 and C4 positions affect beta-amyloid (Aβ) aggregation inhibition?

SAR studies reveal that chlorine placement (C6, C7, or C8 on quinazoline analogs) and substituent bulk (e.g., isopropyl vs. dimethylamine) significantly modulate activity. For instance, 8-Cl substitution on quinazoline derivatives (e.g., compound 8h ) achieved Aβ40 IC₅₀ = 900 nM, 3.6-fold more potent than curcumin . Pyrido[3,2-d]pyrimidine bioisosteres (e.g., 10b ) showed dual Aβ40 inhibition (IC₅₀ = 1.1 µM) and cholinesterase activity, but lower efficacy than quinazolines .

Q. What methodologies resolve contradictions in dual-target efficacy (e.g., Aβ vs. cholinesterase inhibition)?

Discrepancies arise from divergent binding modes. For example, 8h binds Aβ fibrils via hydrophobic pockets, while 10b delays aggregation kinetics by extending the lag phase . Computational docking (e.g., using PDB: 2LMN) and TEM imaging are critical to validate mechanisms . Selectivity can be optimized by balancing substituent polarity (e.g., 3,4-dimethoxyphenethylamine enhances Aβ42 inhibition but reduces ChE activity) .

Q. How can regioselective functionalization be achieved for multi-target drug design?

Palladium-catalyzed cross-coupling and SₙAr reactions enable selective substitutions. For instance, C4 chlorination precedes C2 amination in 2,4-dichloropyrido[3,2-d]pyrimidine, while microwave irradiation facilitates C7 modifications . One-pot strategies yield 2,4-di(het)aryl derivatives with >75% efficiency .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., ThT fluorescence + TEM) to confirm Aβ inhibition mechanisms .
  • Multi-Target Optimization : Prioritize substituents with dual hydrophobic/hydrophilic profiles (e.g., phenethylamine + methoxy groups) .
  • Safety Compliance : Adopt glove-box protocols for chlorination steps to mitigate toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.